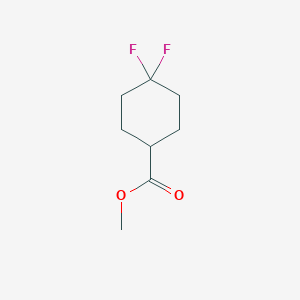

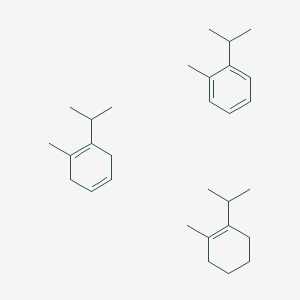

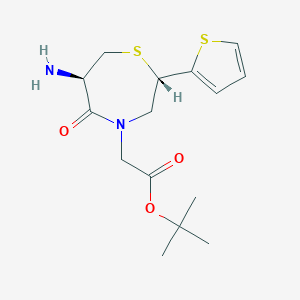

![molecular formula C10H8N2OS B040395 (Imidazo[2,1-b]benzothiazol-2-yl)methanol CAS No. 114095-02-2](/img/structure/B40395.png)

(Imidazo[2,1-b]benzothiazol-2-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of derivatives related to (Imidazo[2,1-b]benzothiazol-2-yl)methanol involves treating carbonyl compounds with specific reagents to obtain the desired derivatives. For example, Ohta et al. (1987) described the preparation of (1-Methyl-1H-imidazol-2-yl) methanol derivatives by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride (Ohta et al., 1987).

Molecular Structure Analysis

- The molecular structure of these derivatives often includes an imidazole ring, which can be synthesized through various pathways. For instance, Zhan et al. (2019) developed a method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, illustrating the diversity in molecular structures within this chemical class (Zhan et al., 2019).

Chemical Reactions and Properties

- Imidazole derivatives exhibit varied chemical reactions. For example, Bassyouni et al. (2012) synthesized a series of imidazole derivatives and evaluated their antioxidant and antimicrobial activities, demonstrating the diverse chemical properties of these compounds (Bassyouni et al., 2012).

Physical Properties Analysis

- The physical properties of these derivatives, such as their crystal structure, can be influenced by various factors, including the presence of fluorine atoms. Romanov et al. (2020) investigated the synthesis and structure of fluorinated (benzo[d]imidazol-2-yl)methanols and found that the number and arrangement of fluorine atoms significantly affect the formation of intermolecular hydrogen bonds (Romanov et al., 2020).

Chemical Properties Analysis

- The chemical properties of (Imidazo[2,1-b]benzothiazol-2-yl)methanol derivatives are diverse and can include properties like antimicrobial activity, as shown in the study by Rani et al. (2009), who explored the antimicrobial properties of certain imidazo[2,1-b]benzothiazole derivatives (Rani et al., 2009).

Applications De Recherche Scientifique

Catalyst-Free Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

- Scientific Field: Organic Chemistry

- Application Summary: This research developed a highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles .

- Methods of Application: The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole under mild transition-metal-free conditions .

- Results: This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Radiosensitizers and Anticarcinogenic Compounds

- Scientific Field: Medicinal Chemistry

- Application Summary: The synthesis and characterization of potent 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers and anticarcinogenic compounds were reported .

- Methods of Application: The activity of these compounds was determined against human liver cancer Hep G2 cell line, two parental melanoma cell lines (human melanoma cell line, A375C and mouse melanoma cell line, A375C) .

- Results: The compounds 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3f, IC50=0.097 μM) and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole (3g, IC50=0.114 μM) exhibited considerable in vitro anticancer activity against Hep G2 cell line .

Antimycobacterial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: The research revealed the importance of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives as new anti-mycobacterial agents .

- Methods of Application: Four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles were designed, synthesized, and evaluated for in vitro antitubercular activity .

- Results: The most active benzo[d]imidazo[2,1-b]thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Antitubercular Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: In the search for new anti-mycobacterial agents, the importance of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives was revealed .

- Methods of Application: Four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles were designed, synthesized, and evaluated for in vitro antitubercular activity .

- Results: The most active benzo[d]imidazo[2,1-b]thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Orientations Futures

The development of new drugs based on imidazo[2,1-b]benzothiazol-2-ylphenyl moiety-based agents is a promising area of research . These agents have shown significant anticancer activity, and further investigation of their biological activities and mechanisms of action could lead to the development of new therapeutic strategies .

Propriétés

IUPAC Name |

imidazo[2,1-b][1,3]benzothiazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPKCVPIDQOXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371485 | |

| Record name | (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Imidazo[2,1-b]benzothiazol-2-yl)methanol | |

CAS RN |

114095-02-2 | |

| Record name | (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114095-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

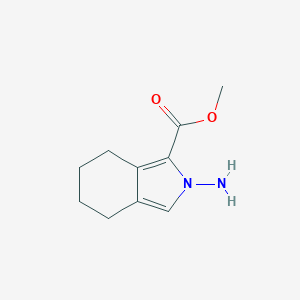

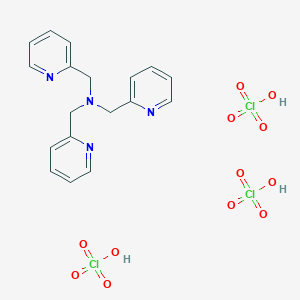

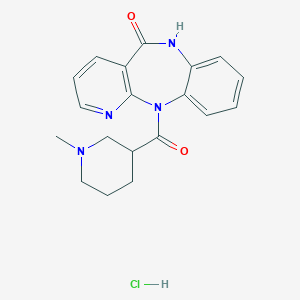

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)

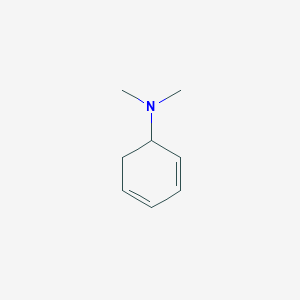

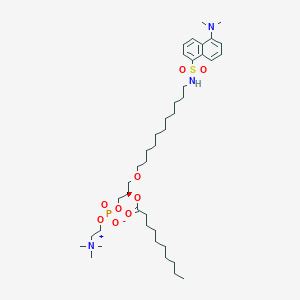

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

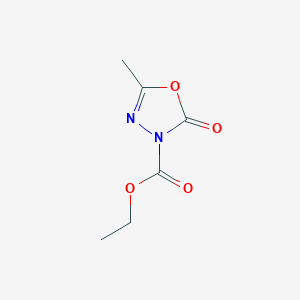

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)

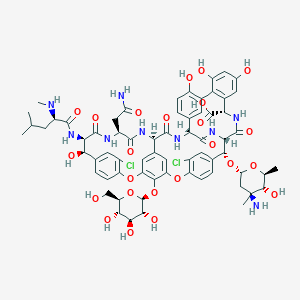

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)